4-Maleylacetoacetic acid (MAA) is a metabolic intermediate in the tyrosine degradation pathway. [, ] It plays a crucial role in this pathway, which breaks down tyrosine, an amino acid, into smaller molecules the body can utilize or eliminate. [] Disruption of MAA metabolism, particularly a deficiency in the enzyme glutathione transferase zeta (GSTZ1-1) responsible for converting MAA to fumarylacetoacetate, can lead to the accumulation of MAA and its byproducts, which can be toxic. []
4-Maleylacetoacetic acid is primarily discussed in the context of its isomerization to fumarylacetoacetate, a reaction catalyzed by the enzyme glutathione transferase zeta (GSTZ1-1). [, ] Inhibition of GSTZ1-1, such as by dichloroacetic acid (DCA), leads to the accumulation of MAA and its subsequent decarboxylation into maleylacetone (MA). []
The primary application of 4-Maleylacetoacetic acid in scientific research is as a biomarker for the disruption of the tyrosine degradation pathway. [] Elevated levels of MAA and its byproduct, maleylacetone, in urine are indicative of GSTZ1-1 deficiency, which can be chemically induced by substances like DCA. [] This biomarker role is crucial for understanding the metabolic changes and potential toxicities associated with GSTZ1-1 deficiency.
While 4-Maleylacetoacetic acid itself is not extensively studied for its toxicity, its accumulation due to GSTZ1-1 deficiency leads to the formation of maleylacetone (MA), a compound cytotoxic to hepatocytes. [] Though morphological changes weren't observed in DCA and homogentisic acid-treated rats, further research is needed to determine the long-term effects of MA accumulation in vivo.
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 83038-86-2